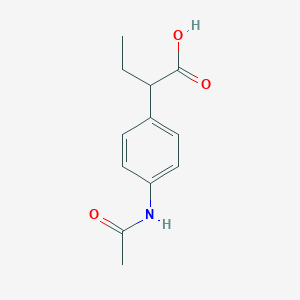
2-(4-Acetamidophenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Acetamidophenyl)butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetamidophenyl)butanoic acid typically involves the acylation of 4-aminophenylbutanoic acid with acetic anhydride. The reaction is carried out under acidic or basic conditions to facilitate the formation of the acetamido group. The general reaction scheme is as follows:
Starting Material: 4-aminophenylbutanoic acid
Reagent: Acetic anhydride
Conditions: Acidic or basic medium
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Acetamidophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: 4-aminophenylbutanoic acid
Substitution: Halogenated derivatives of this compound
Aplicaciones Científicas De Investigación
2-(4-Acetamidophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Acetamidophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, thereby modulating their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Aminophenylbutanoic acid
- 4-Acetamidophenylacetic acid
- 2-(4-Aminophenyl)butanoic acid
Uniqueness
2-(4-Acetamidophenyl)butanoic acid is unique due to the presence of both an acetamido group and a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Actividad Biológica
2-(4-Acetamidophenyl)butanoic acid, also known as a derivative of butanoic acid, has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and anti-inflammatory properties. This article explores its biological activity, synthesizing findings from various studies and clinical trials.
Chemical Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H15N1O2
- IUPAC Name : this compound
Research indicates that this compound may exert its effects through modulation of the kynurenine pathway, which is crucial in neuroinflammatory processes. The compound acts as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme involved in the metabolism of tryptophan to neuroactive metabolites. This inhibition can potentially mitigate neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease by reducing neuroinflammation and excitotoxicity .
Neuroprotective Effects
A significant body of research has focused on the neuroprotective effects of this compound. In vitro studies have demonstrated that it can reduce neuronal cell death induced by excitotoxic agents. For example, in a study published in Neuropharmacology, this compound demonstrated a dose-dependent reduction in apoptosis in neuronal cell lines exposed to glutamate toxicity .
Anti-inflammatory Properties
The compound has also shown promising anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated microglia, suggesting its potential use in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Clinical Applications
Given its biological activities, this compound has potential applications in the treatment of various neurological disorders. Clinical trials are necessary to establish its efficacy and safety profile in humans. Preliminary data suggests that it may be beneficial for patients with mild cognitive impairment or early-stage Alzheimer's disease by enhancing cognitive function and reducing inflammation .
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
2-(4-acetamidophenyl)butanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-3-11(12(15)16)9-4-6-10(7-5-9)13-8(2)14/h4-7,11H,3H2,1-2H3,(H,13,14)(H,15,16) |
Clave InChI |
ODICNAMBOUGNAW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)NC(=O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















